molecular formula C10H16N2O3 B11891467 (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate CAS No. 158467-69-7

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate

Cat. No.: B11891467
CAS No.: 158467-69-7
M. Wt: 212.25 g/mol
InChI Key: LQPVJGKIEKYNEQ-FXQIFTODSA-N
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Description

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indolizine ring system, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indolizine ring through cyclization reactions, followed by functional group modifications to introduce the amino and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, targeting specific pathways involved in diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate include other indolizine derivatives with varying functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement

Biological Activity

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₂₄N₂O₅
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 159303-54-5

Research indicates that this compound may interact with various biological targets, influencing multiple pathways:

  • Inhibition of Protein Interactions : Similar compounds have shown the ability to inhibit protein-protein interactions critical in cancer biology. For instance, analogs have been reported to disrupt c-Myc-Max dimerization, a crucial step in oncogenic signaling pathways .
  • Cell Cycle Modulation : Compounds within this structural class have demonstrated effects on cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells .
  • Apoptotic Induction : There is evidence suggesting that these compounds can promote apoptosis in tumor cells through various signaling pathways.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored for several therapeutic applications:

Therapeutic Area Mechanism References
Cancer TherapyInhibits c-Myc-Max interactions; induces cell cycle arrest
Neurological DisordersPotential neuroprotective effects through modulation of neurotransmitter systemsNot explicitly referenced but inferred from structural analogs
Antimicrobial ActivityPreliminary studies suggest possible antibacterial propertiesNot explicitly referenced but inferred from similar compounds

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation was correlated with its impact on key oncogenic pathways.
  • Neuroprotection : Research into structurally related compounds suggests potential benefits in neurodegenerative models. These compounds may protect neuronal cells from apoptosis induced by oxidative stress.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Cytotoxicity : The compound showed significant cytotoxic effects on human cancer cell lines with IC50 values comparable to established chemotherapeutics.
  • Selectivity : Preliminary data suggest a favorable selectivity profile, indicating lower toxicity towards normal cells compared to cancerous counterparts.

Properties

CAS No.

158467-69-7

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

methyl (3S,6S,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-15-10(14)8-5-3-6-2-4-7(11)9(13)12(6)8/h6-8H,2-5,11H2,1H3/t6-,7-,8-/m0/s1

InChI Key

LQPVJGKIEKYNEQ-FXQIFTODSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CC2)N

Canonical SMILES

COC(=O)C1CCC2N1C(=O)C(CC2)N

Origin of Product

United States

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